7,8-Dimethyl-4-hydroxy-2-phenylquinoline
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Overview
Description
7,8-Dimethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline and acetophenone derivatives in the presence of a catalyst. For instance, the reaction can proceed with the help of a zeolite catalyst . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
7,8-Dimethyl-4-hydroxy-2-phenylquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinoline derivatives are explored for their potential as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-phenylquinoline: Similar in structure but lacks the dimethyl groups at positions 7 and 8.
2-Phenyl-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Hydroxy-7-methoxy-2-phenylquinoline: Features a methoxy group at position 7 instead of a methyl group.
Uniqueness
7,8-Dimethyl-4-hydroxy-2-phenylquinoline is unique due to the presence of dimethyl groups at positions 7 and 8, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potency and selectivity in various applications .
Properties
CAS No. |
1070879-76-3 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
7,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-9-14-16(19)10-15(18-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChI Key |
HQEYFAQMBUDTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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